

Application Note: Quantitative Analysis of Hydroxyphenylglycine in Human Plasma by LC-MS/MS

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Compound of Interest

Compound Name: 2-(4-Hydroxyphenyl)-L-glycine-d2

Cat. No.: B12413893

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Abstract

This application note presents a sensitive and robust method for the quantitative analysis of hydroxyphenylglycine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described protocol utilizes a straightforward protein precipitation step for sample preparation, followed by rapid and selective chromatographic separation. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, ensuring high selectivity and sensitivity. This method is suitable for researchers, scientists, and drug development professionals requiring accurate quantification of hydroxyphenylglycine in a biological matrix.

Introduction

Hydroxyphenylglycine is a non-proteinogenic amino acid that serves as a crucial building block in the biosynthesis of certain peptide antibiotics, such as vancomycin.[1][2] Its quantification in biological matrices is essential for pharmacokinetic studies, metabolism research, and in the development of novel therapeutics. LC-MS/MS offers unparalleled sensitivity and selectivity for the analysis of small molecules like hydroxyphenylglycine in complex biological fluids.[3][4] This document provides a detailed protocol for its quantification in human plasma.

Experimental

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of hydroxyphenylglycine from human plasma.^{[1][5]}

Protocol:

- To 100 μL of human plasma in a microcentrifuge tube, add 10 μL of internal standard solution (e.g., stable isotope-labeled hydroxyphenylglycine).
- Add 300 μL of ice-cold 1% formic acid in acetonitrile.
- Vortex for 30 seconds to precipitate proteins.
- Centrifuge at 12,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of mobile phase A (see LC conditions) and inject into the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation is performed using a reversed-phase column with a gradient elution profile.

Parameter	Condition
Column	C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Injection Volume	5 µL
Column Temperature	40°C
Gradient	Time (min)

Mass Spectrometry

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is used for detection.

Parameter	Setting
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
Capillary Voltage	3.5 kV
Source Temperature	150°C
Desolvation Temperature	400°C
Gas Flow Rates	Optimized for the specific instrument

MRM Transitions (Proposed):

The following MRM transitions are proposed for hydroxyphenylglycine and a potential internal standard. These should be optimized for the specific instrument used.

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Hydroxyphenylglycine	168.1	122.1	(To be optimized)
Hydroxyphenylglycine	168.1	94.1	(To be optimized)
¹³ C ₆ - Hydroxyphenylglycine (IS)	174.1	128.1	(To be optimized)

Quantitative Data (Representative)

The following tables summarize the expected quantitative performance of the method. This data is representative and should be validated in the user's laboratory.

Table 1: Calibration Curve Parameters

Analyte	Calibration Range (ng/mL)	R ²	Weighting
Hydroxyphenylglycine	1 - 1000	> 0.995	1/x

Table 2: Precision and Accuracy

Quality Control	Concentration (ng/mL)	Intra-day Precision (%CV)	Intra-day Accuracy (%)	Inter-day Precision (%CV)	Inter-day Accuracy (%)
LLOQ	1	< 15	85 - 115	< 15	85 - 115
Low QC	3	< 10	90 - 110	< 10	90 - 110
Mid QC	100	< 10	90 - 110	< 10	90 - 110
High QC	800	< 10	90 - 110	< 10	90 - 110

Visualizations

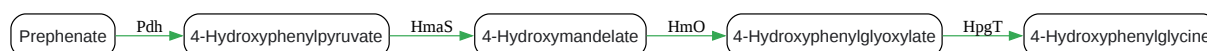
Experimental Workflow



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Caption: Overview of the sample preparation and analysis workflow.

Biosynthetic Pathway of 4-Hydroxyphenylglycine



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Caption: Proposed biosynthetic pathway of 4-hydroxyphenylglycine.[1][2]

Conclusion

The LC-MS/MS method described provides a robust and sensitive approach for the quantification of hydroxyphenylglycine in human plasma. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in research and drug development. The method should be fully validated in the user's laboratory to ensure it meets the specific requirements of their studies.

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